molecular formula C15H11BrO3 B12149508 5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one

5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B12149508
M. Wt: 319.15 g/mol
InChI Key: OSGNVDXVAYENHQ-UHFFFAOYSA-N
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Description

5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to a dihydrobenzofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one typically involves the reaction of 4-bromobenzoyl chloride with a suitable dihydrobenzofuran precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the acylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one is utilized in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can form covalent or non-covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The dihydrobenzofuran ring may also interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzoic acid: A simpler analog with a bromobenzoyl group but lacking the dihydrobenzofuran ring.

    4-bromobenzoyl chloride: A reactive intermediate used in the synthesis of various bromobenzoyl derivatives.

    Bromfenac: A nonsteroidal anti-inflammatory drug with a bromobenzoyl group, used in ophthalmic applications.

Uniqueness

5-(4-bromobenzoyl)-6,7-dihydro-1-benzofuran-4(5H)-one is unique due to the presence of both the bromobenzoyl group and the dihydrobenzofuran ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

5-(4-bromobenzoyl)-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C15H11BrO3/c16-10-3-1-9(2-4-10)14(17)12-5-6-13-11(15(12)18)7-8-19-13/h1-4,7-8,12H,5-6H2

InChI Key

OSGNVDXVAYENHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CO2)C(=O)C1C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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